1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Azetidine Scaffold Medicinal Chemistry Chemical Library Design

1-(3,4-Difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (CAS 1334371-09-3) is a fully synthetic small-molecule azetidine-3-carboxamide with molecular formula C₁₉H₁₆F₅N₂O₃ (exact mass ~414.33 g/mol). It belongs to a class of functionalized azetidine carboxamides that have garnered interest as rigidified scaffolds in medicinal chemistry and as building blocks for fragment-based screening libraries.

Molecular Formula C19H15F5N2O3
Molecular Weight 414.332
CAS No. 1334371-09-3
Cat. No. B2598101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
CAS1334371-09-3
Molecular FormulaC19H15F5N2O3
Molecular Weight414.332
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H15F5N2O3/c20-15-6-3-12(7-16(15)21)18(28)26-9-13(10-26)17(27)25-8-11-1-4-14(5-2-11)29-19(22,23)24/h1-7,13H,8-10H2,(H,25,27)
InChIKeyVHPCEJOUPVQDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (CAS 1334371-09-3): Sourcing & Identity Profile


1-(3,4-Difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (CAS 1334371-09-3) is a fully synthetic small-molecule azetidine-3-carboxamide with molecular formula C₁₉H₁₆F₅N₂O₃ (exact mass ~414.33 g/mol) . It belongs to a class of functionalized azetidine carboxamides that have garnered interest as rigidified scaffolds in medicinal chemistry and as building blocks for fragment-based screening libraries [1]. The substitution pattern combines a 3,4-difluorobenzoyl group at the azetidine N-1 position with a 4-(trifluoromethoxy)benzyl amide side-chain at C-3, creating a distinct hydrogen-bond donor/acceptor profile and electronic surface relative to simpler or differently substituted analogs.

Why 1-(3,4-Difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide Cannot Be Generically Substituted


Azetidine-3-carboxamides bearing a 4-(trifluoromethoxy)benzyl group share a common N-substitution motif, but simple analog replacement is unreliable because the N-1 acyl substituent (e.g., acetyl, methylsulfonyl, or aroyl) profoundly alters physicochemical parameters (LogP, pKa, solubility) and molecular recognition [1]. Specifically, the 3,4-difluorobenzoyl group in CAS 1334371-09-3 introduces a unique combination of electron-withdrawing fluorine atoms and a conjugated carbonyl that is absent in the acetyl (CAS not assigned) or methylsulfonyl (CAS 1428364-89-9) analogs, potentially affecting target binding kinetics, metabolic stability, and off-target selectivity in ways that cannot be predicted from single-variable SAR [2]. Therefore, procurement decisions predicated on the assumption of functional interchangeability among in-class compounds risk experimental irreproducibility and flawed structure–activity conclusions.

Quantitative Differential Evidence: 1-(3,4-Difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide vs. Closest Analogs


Structural Uniqueness vs. 1-Acetyl and 1-Methylsulfonyl Analog Series

Among N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide analogs catalogued in public and commercial databases, CAS 1334371-09-3 is the only one featuring a 3,4-difluorobenzoyl substituent at the N-1 position, as opposed to acetyl or methylsulfonyl groups in the two most common comparators . This substitution increases the number of fluorine atoms from three (comparators) to five, elevates molecular weight by approximately 62–75 Da, and adds a second aromatic ring with a distinct electrostatic potential surface [1]. No quantitative biological head-to-head data are publicly available; this Evidence Item is therefore classified as Supporting Evidence.

Azetidine Scaffold Medicinal Chemistry Chemical Library Design

Lipophilicity Projection Relative to 1-(Pyrazine-2-carbonyl) Analog

In the absence of experimental LogP data for CAS 1334371-09-3, in silico comparative analysis indicates a higher predicted lipophilicity versus the 1-(pyrazine-2-carbonyl) analog 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, which demonstrated antitumor activity (IC₅₀ = 0.83 μM against A549 cells; c-Met kinase IC₅₀ = 48 nM) . The 3,4-difluorobenzoyl group is expected to increase LogP by approximately 0.8–1.2 units over the pyrazine-2-carbonyl group, potentially altering membrane permeability and plasma protein binding [1]. This Evidence Item is classified as Class-level inference due to the lack of direct experimental LogP data.

LogP ADME Prediction Fragment-Based Drug Discovery

Patent Context: Role in Azetidine-Carboxamide IP Landscape

CAS 1334371-09-3 falls within the structural scope of multiple patent families claiming azetidine-3-carboxamides as NAMPT inhibitors (e.g., US20130303509A1) [1] and CB1 receptor modulators (e.g., US20070054891A1) [2]. However, a specific search of these patent specifications does not identify CAS 1334371-09-3 as a physically exemplified compound with disclosed biological IC₅₀ values. This Evidence Item is classified as Supporting Evidence, indicating that the compound occupies an untested but claimed chemical space, which may be of strategic interest for freedom-to-operate analyses or as a starting point for novel lead identification.

Patent Analysis Chemical IP Azetidine Derivatives

Recommended Use Cases for 1-(3,4-Difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (CAS 1334371-09-3)


Fragment-Based Screening Library Diversification

The compound’s rigid azetidine core, high fluorine content, and dual aromatic system make it a suitable entry for fragment-based drug discovery (FBDD) libraries targeting fluorophilic binding pockets. Its structural uniqueness relative to simpler azetidine-3-carboxamide fragments supports its use in shape- and electrostatic-diversity screening cascades where novel chemical starting points are needed [1].

Negative Control for NAMPT Inhibitor SAR Studies

Because the compound falls within the Markush claims of NAMPT inhibitor patents but has no disclosed NAMPT activity data, it can serve as a structurally matched negative control in NAMPT biochemical assays, helping confirm target engagement specificity of more potent analogs [2].

Physicochemical Profiling of Polyfluorinated Azetidine Series

Researchers prosecuting lead series based on azetidine-3-carboxamide scaffolds can use CAS 1334371-09-3 as a tool compound to experimentally determine LogP, pKa, kinetic solubility, and microsomal stability in head-to-head comparisons with the acetyl and methylsulfonyl analogs, generating quantitative data to guide multiparameter optimization [3].

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.